1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
Description
The compound 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a structurally complex molecule featuring a pyrrolidine ring fused to a chromen-dioxolo scaffold with methyl and naphthyl substituents. Chromen-dioxolo derivatives are often explored for their biological activity, such as enzyme inhibition or antimicrobial effects, though specific studies on this compound remain unreported .
Properties
IUPAC Name |
1-(6,7-dimethyl-8-naphthalen-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-25(20-11-7-9-18-8-3-4-10-19(18)20)21-14-23-24(29-16-28-23)15-22(21)30-26(17,2)27-12-5-6-13-27/h3-4,7-11,14-15,17,25H,5-6,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWOWZCJPRUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a chromene core and a pyrrolidine moiety, which contribute to its diverse biological activities. Here, we explore its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | 1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine |
| Molecular Formula | C26H27NO3 |
| Molecular Weight | 399.50 g/mol |
| CAS Number | 1212389-87-1 |
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, chromene derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In vitro studies have demonstrated that these compounds can significantly reduce inflammation in cell models.
2. Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. Studies have shown that chromene derivatives can scavenge free radicals and enhance the body's antioxidant defenses. The mechanism typically involves the modulation of enzymatic activities related to oxidative stress.
3. Anticancer Potential
The anticancer potential of 1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine has been explored in various studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For example:
- Case Study : A study on similar chromene compounds reported IC50 values in the micromolar range against several cancer cell lines (e.g., breast and lung cancer), suggesting that structural modifications can enhance cytotoxicity .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound could interact with receptors that play roles in cell signaling pathways related to inflammation and cancer.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with similar chromene derivatives:
| Compound | Biological Activity |
|---|---|
| 6-Methoxy-6,7-dimethyl-8-(4-methoxyphenyl)-7,8-dihydrochromene | Anti-inflammatory and anticancer activities |
| 6-Methoxy-2-naphthonitrile | Antimicrobial and antioxidant properties |
Research Findings and Future Directions
Recent research highlights the potential for further exploration of this compound in drug development:
Comparison with Similar Compounds
1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine ()
- Key Differences :
- Substitutes the 1-naphthyl group in the target compound with a 3,4,5-trimethoxyphenyl moiety.
- Lacks the 7-methyl group present in the target compound.
- Implications :
1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine ()
- Key Differences :
- Replaces the chromen-dioxolo scaffold with a tetrahydro-naphthyridine system.
- Features a tosyl (p-toluenesulfonyl) group and cyclohexyl substituent , absent in the target compound.
- Implications :
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Key Differences: Contains an imidazo[1,2-a]pyridine core instead of chromen-dioxolo. Functionalized with cyano, nitro, and phenethyl groups.
- Implications: Electron-withdrawing groups (nitro, cyano) may reduce metabolic stability but enhance electrophilic reactivity. The imidazo-pyridine system could improve binding to purinergic receptors .
1-[[1-(3,4,4a,5,6,7-Hexahydro-1,4a-dimethyl-5-oxo-2-naphthalenyl)-2-pyrrolidinyl]carbonyl]pyrrolidine ()
- Key Differences: Incorporates a hexahydronaphthalenone scaffold with a ketone group. Features a pyrrolidinylcarbonyl linkage absent in the target compound.
- The hexahydronaphthalenone system may mimic steroid-like structures in drug design .
Data Tables
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine (Target) | Chromen-dioxolo | 6,7-dimethyl, 8-(1-naphthyl) | Not available | Not available | Not available |
| 1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine | Chromen-dioxolo | 6-methyl, 8-(3,4,5-trimethoxyphenyl) | C₂₄H₂₅NO₅ | 407.46 | Not reported |
| 1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine | Tetrahydro-naphthyridine | Cyclohexyl, tosyl | C₂₃H₂₉N₃O₂S | 411.56 | Not reported |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... | Imidazo[1,2-a]pyridine | Cyano, nitro, phenethyl, diethyl carboxyl | C₂₉H₂₇N₅O₇ | ~565.56 | 243–245 |
| 1-[[1-(Hexahydro-1,4a-dimethyl-5-oxo-2-naphthalenyl)-2-pyrrolidinyl]carbonyl]pyrrolidine | Hexahydronaphthalenone | Ketone, pyrrolidinylcarbonyl | C₂₁H₃₀N₂O₂ | 342.48 | Not reported |
Q & A
Q. What are the standard methods for synthesizing 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine, and how are intermediates characterized?
Methodological Answer:
- Synthesis: Multi-step reactions involving cyclization of chromene derivatives and pyrrolidine coupling are typical. For example, details a two-step process for pyrrolidine derivatives: (1) base-mediated cyclization (e.g., NaH in DMSO at 130°C) and (2) purification via ether extraction .
- Characterization: Use 1H/13C NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.1 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]+ calculated within ±0.001 Da) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- NMR : Assign diastereotopic protons in the dihydrochromen ring (δ 4.0–5.5 ppm) and confirm stereochemistry via NOESY .
- Mass Spectrometry : Use ESI-HRMS to detect fragmentation patterns (e.g., loss of pyrrolidine moiety at m/z ~120–150) .
- X-ray Crystallography : Resolve crystal packing effects in the naphthyl group (if crystalline) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrrolidine-substituted chromen derivative?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency. achieved 88% yield using DMSO at 130°C .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states during ring formation .
- Kinetic Monitoring : Use HPLC or TLC to track intermediate consumption (e.g., dihydro intermediates at Rf ~0.4–0.6) .
Q. How should contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Isomer Analysis : Separate diastereomers via chiral HPLC (e.g., resolved isomers using ethyl acetate/hexane gradients) .
- Dynamic Effects : Perform VT-NMR (variable temperature) to assess conformational exchange (e.g., coalescence temperature for methyl group signals) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
Q. What computational strategies are effective for modeling the compound’s electronic properties?
Methodological Answer:
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Q. What photophysical studies are relevant for understanding its fluorescence properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
